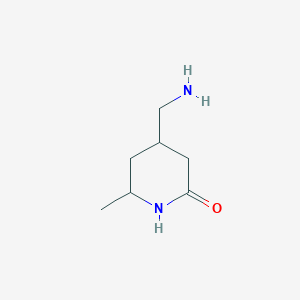

4-(Aminomethyl)-6-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-(aminomethyl)-6-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-2-6(4-8)3-7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

ROEYHJMEZOXRDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(=O)N1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 6 Methylpiperidin 2 One

Established Synthetic Routes to the 4-(Aminomethyl)-6-methylpiperidin-2-one Core

The synthesis of the this compound core can be approached through several strategic disconnections, leveraging well-established reactions for the formation of the piperidinone ring and the introduction of its substituents.

Intramolecular Cyclization Strategies for Piperidinone Ring Formation

Intramolecular cyclization is a powerful strategy for the construction of cyclic systems like the piperidinone ring. These reactions typically involve the formation of a carbon-nitrogen bond to close the ring. One plausible approach involves the cyclization of an appropriately substituted δ-amino acid derivative. For instance, a δ-amino ester or δ-amino acid can be induced to cyclize under thermal or catalytic conditions to form the corresponding lactam. A key challenge in this approach is the stereoselective synthesis of the acyclic precursor bearing the required methyl and aminomethyl functionalities at the correct positions.

Another relevant cyclization strategy is the Dieckmann condensation of a diester containing a nitrogen atom in the backbone. This intramolecular Claisen condensation would form a β-keto ester intermediate, which can then be decarboxylated to yield the desired piperidinone ring. The starting materials for such a reaction would need to be carefully designed to incorporate the necessary substituents. Radical cyclization of unsaturated precursors, such as appropriately substituted 6-aza-8-bromooct-2-enoates, also presents a viable route to disubstituted piperidines, which could then be oxidized to the corresponding piperidinone. nih.gov

| Cyclization Strategy | Key Precursor | General Conditions | Potential Advantages |

| δ-Amino Acid Cyclization | Substituted δ-amino ester/acid | Thermal or acid/base catalysis | Direct formation of the lactam ring |

| Dieckmann Condensation | Substituted diester with a nitrogen backbone | Strong base (e.g., sodium ethoxide) | Good for forming 6-membered rings |

| Radical Cyclization | Unsaturated halo-amine derivative | Radical initiator (e.g., AIBN), tin hydride | Mild conditions, good functional group tolerance |

This table presents plausible intramolecular cyclization strategies for the synthesis of the this compound core, based on established methodologies for piperidinone synthesis.

Hydrogenation and Reduction Methodologies for Piperidine (B6355638) and Piperidinone Synthesis

Catalytic hydrogenation of substituted pyridine (B92270) or pyridinone precursors is a common and efficient method for the synthesis of saturated nitrogen heterocycles. A potential synthetic route to this compound could involve the synthesis of a corresponding 4-(aminomethyl)-6-methyl-2-pyridone, followed by catalytic hydrogenation. The hydrogenation of the pyridone ring can be achieved using various catalysts such as rhodium on carbon, palladium on carbon, or platinum oxide, often under elevated pressure and temperature. The choice of catalyst and reaction conditions is crucial to achieve high stereoselectivity and avoid over-reduction of the lactam carbonyl group. Mechanistic studies on the hydrogenation of formamide intermediates have shown that the choice of catalyst and additives can direct the selectivity of C-O versus C-N bond cleavage, which is a relevant consideration in preserving the lactam functionality. researchgate.net

Reductive amination is another powerful tool for constructing the piperidine skeleton. This reaction involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine/enamine intermediates. wikipedia.orgresearchgate.net While typically used to form piperidines, this methodology could be adapted to form a piperidinone precursor.

| Reduction Method | Substrate | Typical Catalysts/Reagents | Key Considerations |

| Catalytic Hydrogenation | Substituted 2-pyridone | Rh/C, Pd/C, PtO2 | Stereoselectivity, chemoselectivity (avoiding lactam reduction) |

| Reductive Amination | Dicarbonyl compound and an amine | NaBH3CN, NaBH(OAc)3 | Control of regioselectivity and stereoselectivity |

This table summarizes key hydrogenation and reduction methodologies that could be applied to the synthesis of the this compound scaffold.

Amine Coupling and Condensation Reactions in Scaffold Assembly

Amide coupling reactions are fundamental in organic synthesis and can be employed in the construction of the piperidinone ring. researchgate.netluxembourg-bio.com For instance, the intramolecular coupling of a δ-amino carboxylic acid can lead to the formation of the lactam ring. This reaction is typically mediated by a coupling agent that activates the carboxylic acid.

Condensation reactions, such as the Mannich reaction, are also valuable for the synthesis of piperidones. nih.govchemrevlett.com The Petrenko-Kritschenko piperidone synthesis, a classic multicomponent reaction, involves the condensation of an acetonedicarboxylate, an aldehyde, and an amine to form a 4-piperidone. By choosing appropriate starting materials, this method could be adapted to synthesize a precursor to this compound.

Multicomponent Reactions (MCRs) for Piperidinone Construction

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of highly substituted piperidines and piperidones. scispace.comresearchgate.net A four-component reaction involving an aldehyde, an amine, an acyl chloride, and a dienophile can lead to the formation of diverse piperidone scaffolds. researchgate.net The strategic selection of the starting components in such a reaction could potentially lead to the direct assembly of the this compound core or a closely related intermediate. The Ugi and Passerini reactions, which are isonitrile-based MCRs, are also powerful tools for the synthesis of α-amino amide derivatives, which could serve as precursors for further cyclization to form the piperidinone ring. nih.gov

Functional Group Interconversions and Derivatization Strategies of the Chemical Compound

The primary amino group in the 4-(aminomethyl) moiety of the target compound is a key handle for further derivatization, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships in a medicinal chemistry context.

Modifications of the Amino Group in 4-(Aminomethyl) Moiety

The primary amine of this compound can undergo a variety of chemical transformations to yield a diverse library of derivatives.

N-Acylation and Amide Coupling: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This is a widely used transformation in drug discovery to introduce various substituents. nih.govacs.org A variety of coupling reagents, such as EDC, HATU, and T3P, can be employed to facilitate the reaction between the amine and a carboxylic acid. nih.govnih.gov

N-Alkylation and Reductive Amination: The primary amine can also be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. researchgate.net This method allows for the introduction of a wide range of alkyl and aryl groups.

Formation of Ureas, Carbamates, and Sulfonamides: The amino group can be converted to other important functional groups such as ureas, carbamates, and sulfonamides. Ureas can be formed by reacting the amine with isocyanates or by a two-step procedure involving the formation of a carbamate intermediate. Carbamates are typically synthesized by reacting the amine with a chloroformate or by using a reagent like Boc-anhydride. Sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. These functional groups are often found in biologically active molecules. nih.gov

| Modification | Reagents | Product Functional Group |

| N-Acylation | Acyl chloride, anhydride, carboxylic acid + coupling agent | Amide |

| N-Alkylation | Alkyl halide, aldehyde/ketone + reducing agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate, carbamoyl chloride | Urea |

| Carbamate Formation | Chloroformate, Boc-anhydride | Carbamate |

| Sulfonamide Formation | Sulfonyl chloride | Sulfonamide |

This interactive table summarizes common derivatization strategies for the primary amino group of this compound.

Transformations at the Piperidinone Ring

The piperidin-2-one (or δ-valerolactam) ring is a versatile scaffold amenable to various chemical transformations. The reactivity of the ring is primarily centered around the lactam functionality (the amide within the ring) and the carbons alpha to the carbonyl group and the nitrogen atom.

Key transformations include:

Reduction of the Lactam: The amide group can be reduced to the corresponding amine, converting the 6-methylpiperidin-2-one scaffold into a 2,4,6-trisubstituted piperidine. This is a fundamental transformation for accessing the piperidine core, which is prevalent in many biologically active compounds. Common reagents for this reduction include strong hydride agents like lithium aluminum hydride (LiAlH₄).

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce a variety of substituents. This is often achieved by deprotonation with a suitable base followed by reaction with an electrophile. For instance, N-alkylation can be performed using an alkyl halide in the presence of a base like sodium hydride.

Alpha-Carbon Functionalization: The carbon atom alpha to the carbonyl group (C3 position) can be functionalized via enolate chemistry. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position.

Ring Opening: The lactam can undergo hydrolytic ring-opening under acidic or basic conditions to yield the corresponding δ-amino acid, 5-amino-3-methylhexanoic acid.

The conformation of the piperidinone ring, typically a chair or distorted boat form, plays a crucial role in directing the stereochemical outcome of these transformations. Substituents on the ring often adopt equatorial positions to minimize steric strain, influencing the approach of reagents. chemrevlett.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of stereocenters at the C4 and C6 positions of this compound means it can exist as multiple stereoisomers. The controlled synthesis of specific enantiomers and diastereomers is critical for pharmaceutical applications.

One effective strategy involves the use of chiral auxiliaries. For example, a chiral amine can be used as a starting material to construct the piperidinone ring, guiding the stereochemistry of subsequent transformations. In a reported asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, D-phenylglycinol was used as a chiral precursor. researchgate.net The alkylation of the lactam derived from this precursor showed high diastereoselectivity, which was dependent on the reaction conditions and protecting group strategy. researchgate.net When the hydroxyl group was unprotected, alkylation with 2.5 equivalents of s-BuLi resulted in a single diastereomer. researchgate.net However, protecting the hydroxyl group led to a reversal in diastereoselectivity. researchgate.net

Another approach is the diastereoselective reduction of a precursor. The stereoselective hydrogenation of unsaturated piperidinone derivatives, followed by the reduction of the lactam, can yield cis-configured piperidines. nih.gov The choice of catalyst and reaction conditions is paramount in controlling the facial selectivity of the hydrogenation.

| Method | Key Feature | Typical Outcome |

| Chiral Auxiliary | Use of a chiral precursor (e.g., D-phenylglycinol) to direct stereochemistry. researchgate.net | High diastereomeric excess (de), controllable by protecting groups. researchgate.net |

| Diastereoselective Reduction | Stereoselective hydrogenation of an unsaturated piperidinone precursor. nih.gov | Access to specific cis- or trans-configured products. nih.gov |

| Aza-Achmatowicz Oxidation | Oxidation of a furyl sulfonamide followed by nucleophilic additions. nih.gov | Formation of cis-substituted products due to steric guidance from the sulfonyl group. nih.gov |

Advanced Synthetic Techniques and Catalysis in Piperidinone Chemistry

Modern organic synthesis employs a range of advanced catalytic methods to construct and functionalize heterocyclic systems like piperidinones with high efficiency and selectivity.

Metal-Catalyzed Coupling Reactions for Substitution Patterns

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be applied to piperidinone scaffolds to introduce aryl, alkenyl, or alkyl groups, creating diverse substitution patterns.

For instance, the Shapiro reaction can be used to convert a piperidone into an alkenylsilane derivative. This intermediate can then participate in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) with various organohalides. google.com This strategy allows for the efficient synthesis of 4-aryl-3,4-unsaturated piperidines from a 4-piperidone precursor. google.com

Another powerful technique is the direct C-H activation/arylation of saturated heterocycles. researchgate.net Using a directing group, such as an N-pyridyl substituent, a transition metal catalyst (e.g., palladium) can selectively functionalize a C(sp³)–H bond alpha to the nitrogen atom, allowing for the introduction of an aryl group. researchgate.net

| Reaction Type | Catalyst/Reagent | Application |

| Hiyama Coupling | Palladium catalyst, Alkenylsilane | Arylation at the C4 position of a piperidine ring. google.com |

| C-H Activation | Palladium or Rhodium catalyst, Directing Group | Direct arylation at the C2 position of a piperidine ring. researchgate.netnih.gov |

| Negishi Coupling | Palladium or Nickel catalyst, Organozinc reagent | C(sp²)-C(sp³) bond formation with alkylzinc reagents. nih.gov |

Asymmetric Synthesis Approaches to Chiral Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure piperidinone derivatives. nih.gov This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool." nih.gov

An efficient asymmetric synthesis of substituted piperidines can be achieved through an exocyclic chirality-induced condensation reaction. rsc.org This method uses a chiral amine to induce asymmetry, leading to enantiopure piperidines with high yields and excellent enantiomeric excess (ee > 95%). rsc.org Biocatalytic reduction of a piperidone precursor using enzymes like alcohol dehydrogenase is another attractive method, offering high stereoselectivity under mild conditions. researchgate.net

Palladium-Catalyzed Cyclization in Heterocycle Formation

Palladium-catalyzed reactions are particularly effective for constructing heterocyclic rings. rsc.org Palladium-catalyzed cascade cyclizations (PCCs) enable the rapid assembly of complex polycyclic scaffolds by forming multiple C-C and C-X (X = O, N) bonds in a single operation. rsc.org For example, the intramolecular Heck reaction or other cyclization cascades can be used to form the piperidinone ring from a suitably functionalized acyclic precursor. mdpi.comuchicago.edu These methods offer high step economy and control over the resulting structure. rsc.org Palladium(II) catalysts can also promote the cyclization of unsaturated hydroperoxides to form cyclic peroxides, demonstrating their utility in forming rings containing heteroatoms other than nitrogen. nih.gov

Radical-Mediated Cyclization Pathways

Radical cyclizations provide a powerful alternative for the synthesis of piperidine and piperidinone rings, often with excellent stereocontrol. These reactions typically involve the generation of a radical species that cyclizes onto a pendant unsaturated group.

One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govresearchgate.net The choice of the radical mediator, such as tributyltin hydride or tris(trimethylsilyl)silane (TTMSS), can have a significant impact on the diastereoselectivity of the cyclization. Using TTMSS can unexpectedly enhance the trans/cis ratio of the resulting 2,4-disubstituted piperidines to as high as 99:1. nih.govresearchgate.net

Another strategy is a radical-ionic cascade process, which can assemble fused piperidinones from chiral allylsilanes bearing an oxime moiety. acs.orgacs.org This cascade involves the addition of an α-iodoester, a 5-exo-trig cyclization to form an alkoxyaminyl radical, followed by lactamization to yield the piperidinone ring with a high degree of stereoinduction. acs.orgacs.org Photoredox catalysis can also be employed to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to furnish complex spiropiperidines under mild, metal-free conditions. nih.gov

| Radical Precursor | Mediator/Catalyst | Key Feature |

| 6-Aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | High trans-diastereoselectivity (up to 99:1). nih.govresearchgate.net |

| Chiral allylsilane with oxime | α-Iodoester, Et₃B | Stereocontrolled radical-ionic cascade to form fused piperidinones. acs.orgacs.org |

| Linear aryl halide | Organic photoredox catalyst | Metal-free synthesis of spiropiperidines via aryl radical cyclization. nih.gov |

Computational and Theoretical Studies of 4 Aminomethyl 6 Methylpiperidin 2 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.comdntb.gov.ua It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are utilized to optimize the molecular geometry, providing a stable three-dimensional structure. nih.gov For instance, DFT calculations have been performed on various heterocyclic compounds to analyze their stabilized structures and related electronic features. biointerfaceresearch.comresearchgate.net This approach allows for the prediction of various chemical properties and the reactivity of the molecule, serving as a foundational step for more complex simulations. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive and has a greater tendency to act as an electron donor. researchgate.net This small energy gap can also enhance properties like internal charge transfer. nih.gov The analysis of these frontier orbitals helps in understanding the electronic properties and charge transfer within the molecule. researchgate.net

Table 1: Quantum Chemical Parameters for Piperidine (B6355638) Analogues

| Compound Analogue | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | The compound is identified as a potentially effective electron donor and acceptor. irjweb.com |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide | B3LYP/6-311+G | - | - | 4.0805 | A smaller energy gap facilitates easier charge transfer within the molecule. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or deficient in electrons. researchgate.net

Different colors on the map represent different potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, indicating electron-deficient regions that are favorable for nucleophilic attack. researchgate.net These maps provide crucial information about where a molecule is most likely to interact with other molecules, including biological targets. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. medjpps.com This technique is instrumental in structure-based drug design. alliedacademies.org By simulating the binding process, docking can identify the specific amino acid residues in the active site of a protein that interact with the ligand. nih.gov For example, studies on piperidine derivatives have identified key interactions, such as π-anion interactions with specific aspartate residues and hydrogen bonds with glutamate (B1630785) residues within the target's active site. mdpi.com Understanding these interactions is crucial for explaining the compound's biological activity.

Beyond predicting the binding pose, docking simulations also provide a quantitative estimation of the binding affinity. This is often expressed as a docking score, typically in kcal/mol, or as an inhibition constant (Ki). mdpi.com A lower (more negative) docking score generally indicates a stronger and more stable interaction between the ligand and the target protein. alliedacademies.org For various piperidine analogues, docking studies have reported binding energies ranging from -7.9 kcal/mol to -11.2 kcal/mol against different biological targets. mdpi.comresearchgate.net These estimations help in ranking potential drug candidates and prioritizing them for further experimental validation. alliedacademies.org

Table 2: Molecular Docking and Binding Affinity Data for Piperidine Analogues

| Ligand Analogue | Target Protein | Binding Affinity (kcal/mol) | Ki Value | Key Interacting Residues |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human sigma-1 receptor (hσ1R) | -11.2 | 1.45 nM | Not specified |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile | Human sigma-2 receptor (hσ2R) | Not specified | 2.97 nM | Asp29, Glu73 |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) Kinase | Good docking score | Not specified | Not specified |

Identification of Key Binding Hotspots

The identification of key binding hotspots on a biological target is a critical step in understanding the mechanism of action of a ligand and in designing new molecules with enhanced affinity. Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are frequently employed to predict and analyze the binding modes of small molecules within the active site of a protein.

While specific studies on 4-(Aminomethyl)-6-methylpiperidin-2-one are not extensively documented in publicly available literature, general principles derived from computational studies of similar piperidine-based ligands can be extrapolated. For instance, studies on various piperidine derivatives have revealed the importance of specific intermolecular interactions for high-affinity binding. These interactions often involve a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

In a hypothetical binding scenario involving this compound, the aminomethyl group at the 4-position is a prime candidate for forming strong hydrogen bonds with polar residues such as aspartate, glutamate, serine, or threonine within a receptor's binding pocket. The carbonyl group of the piperidinone ring can also act as a hydrogen bond acceptor. The methyl group at the 6-position, along with the piperidinone ring itself, can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Computational solvent mapping techniques can further illuminate potential binding hotspots on a target protein's surface, identifying regions that have a high propensity for binding small molecules. These "hotspots" are characterized by a favorable combination of shape and chemical complementarity to potential ligands.

A summary of potential key interactions is presented in the table below:

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Aminomethyl (NH2) | Asp, Glu, Ser, Thr | Hydrogen Bond Donor |

| Carbonyl (C=O) | Asn, Gln, Ser, Tyr | Hydrogen Bond Acceptor |

| Piperidinone Ring (CH2) | Leu, Val, Ile, Phe | Hydrophobic |

| Methyl Group (CH3) | Ala, Val, Leu | Hydrophobic |

Conformational Analysis and Pharmacophore Elucidation

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt, which in turn provides insights into its bioactive conformation when bound to a receptor.

The piperidinone ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the conformational preference. For this compound, the substituents at the 4- and 6-positions can exist in either axial or equatorial orientations.

Computational methods, such as quantum mechanics (QM) calculations and molecular mechanics (MM) force fields, are used to calculate the relative energies of different conformers. Generally, for substituted piperidine rings, conformers with bulky substituents in the equatorial position are energetically favored to avoid 1,3-diaxial interactions. Therefore, it is predicted that the most stable conformation of this compound would have both the aminomethyl and methyl groups in equatorial positions. However, the bioactive conformation bound to a receptor may not necessarily be the lowest energy conformation in solution.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

Developing a pharmacophore model for a series of active compounds, including analogs of this compound, can aid in the design of new molecules with similar or improved activity. This process often involves aligning a set of active molecules and identifying the common chemical features and their spatial relationships.

A hypothetical pharmacophore model for ligands binding to a receptor that accommodates this compound might include:

A hydrogen bond donor feature corresponding to the aminomethyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen.

A hydrophobic feature representing the methyl group and parts of the piperidinone ring.

The distances and angles between these features would be critical for optimal binding and would be defined in the pharmacophore model.

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Donor | Aminomethyl Group |

| Hydrogen Bond Acceptor | Carbonyl Group |

| Hydrophobic Center | Methyl Group, Piperidinone Ring |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are powerful computational strategies used in drug discovery.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. With the target structure, molecular docking can be used to screen virtual libraries of compounds to identify potential hits that bind to the target's active site. For a compound like this compound, SBDD could be used to optimize its structure to improve its binding affinity and selectivity. For example, if the 3D structure of the target protein is known, computational methods can be used to suggest modifications to the piperidinone scaffold that would lead to more favorable interactions with the binding site residues.

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown. LBDD methods rely on the knowledge of a set of molecules that are known to be active. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. A QSAR model for a series of this compound analogs could be developed to correlate their chemical structures with their biological activities, enabling the prediction of the activity of novel, unsynthesized compounds. Similarly, a pharmacophore model derived from active analogs can be used as a 3D query to search large chemical databases for new and structurally diverse compounds with the potential for the same biological activity.

| Design Approach | Requirement | Application Example for Piperidinone Analogs |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target | Docking of virtual libraries of piperidinone derivatives to identify novel binders. |

| Ligand-Based Drug Design (LBDD) | A set of known active and inactive molecules | Development of a QSAR model to predict the activity of new piperidinone analogs. |

Structure Activity Relationship Sar Investigations of 4 Aminomethyl 6 Methylpiperidin 2 One Derivatives

Systematic Chemical Modifications of the Piperidinone Ring

The piperidinone ring serves as the core scaffold for this class of compounds, and modifications to this ring system can significantly impact their biological response. Substituent effects, positional isomerism, and stereochemistry are key areas of investigation.

The introduction of various substituents onto the piperidinone ring can modulate the biological activity of 4-(aminomethyl)-6-methylpiperidin-2-one derivatives. The nature, size, and electronic properties of these substituents can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

For instance, in related 2-piperidone derivatives designed as agents for Alzheimer's disease, the introduction of different substituents on the piperidone core led to a range of activities in inhibiting Aβ(1-42) self-aggregation. nih.gov While not a direct analogue, this suggests that the piperidinone ring of this compound is amenable to substitution to fine-tune its biological profile.

In a series of multipotent 2-piperidone derivatives, various substituents were explored, and their effects on the inhibition of Aβ(1-42) self-aggregation were evaluated. The results indicated that the biological activity is sensitive to the nature of the substituents on the piperidone ring. nih.gov

| Compound ID | Substituent (R) | Inhibition of Aβ(1-42) self-aggregation (%) at 20 µM |

| 7q | [Substituent details for 7q] | 59.11 |

| 6b | [Substituent details for 6b] | [Activity Data] |

| 7p | [Substituent details for 7p] | [Activity Data] |

This table is based on data for 2-piperidone derivatives and is intended to illustrate the principle of substituent effects on the piperidinone ring. nih.gov

The spatial arrangement of substituents on the piperidinone ring, including their position and stereochemistry, plays a critical role in determining the biological activity of these compounds.

In a study of donepezil analogues, which feature a substituted piperidine (B6355638) ring, the stereochemistry of a methyl group on the piperidine ring had a significant impact on acetylcholinesterase inhibition. acs.org Specifically, syn-substituted compounds were found to be substantially more active than their anti-substituted counterparts. acs.org For example, the (2S,4S)-syn-substituted diastereomeric mixture was approximately 24 times more active than the (2R,4S)-anti-substituted mixture. acs.org This highlights the importance of the relative stereochemistry of substituents on the piperidine core.

These findings suggest that for this compound derivatives, the relative stereochemistry between the 4-(aminomethyl) group and the 6-methyl group (i.e., cis or trans) would likely have a profound impact on their biological activity. The precise orientation of these groups can influence how the molecule fits into its biological target's binding site.

| Stereoisomer | Relative Stereochemistry | Biological Activity (IC₅₀) |

| (2S,4S)-mixture | syn | 1.01 µM |

| (2R,4S)-mixture | anti | [IC₅₀ value] |

This table is based on data for donepezil analogues and illustrates the influence of stereochemistry on the piperidine ring. acs.org

Modifications of the Aminomethyl Side Chain

The aminomethyl side chain at the 4-position of the piperidinone ring is a key feature that can be modified to modulate the compound's properties and biological activity.

In a study of pyridine (B92270) derivatives, it was observed that more basic substituents like piperidine and pyrrolidine resulted in higher activity compared to the less basic morpholine. nih.gov This suggests a direct correlation between the basicity of the amine and the observed biological response. Tuning the basicity of amines is a common strategy in medicinal chemistry to optimize a compound's properties. tandfonline.com For this compound derivatives, modifying the electronic environment of the amine, for instance by introducing electron-withdrawing or -donating groups on or near the aminomethyl group, could be a viable strategy to modulate its basicity and, consequently, its biological activity.

Modifications to the length and branching of the aminomethyl side chain can significantly impact the biological activity by altering the distance and orientation of the crucial amine group relative to the piperidinone core.

In a study of 4-(2-aminoethyl)piperidine derivatives, which share a similar aminoalkyl side chain, a series of analogues was synthesized to explore the structure-activity relationship. This research demonstrated that modifications to the aminoalkyl side chain are well-tolerated and can be used to fine-tune the compound's interaction with its biological target. While this study was on a piperidine rather than a piperidin-2-one core, it provides valuable insights into how changes to the side chain can affect activity. For example, extending the aminomethyl to an aminoethyl chain or introducing branching could alter the binding affinity and selectivity of the compound.

Relationship Between Physicochemical Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Properties such as lipophilicity, solubility, and polarity govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to reach and interact with their biological target.

Quantitative structure-activity relationship (QSAR) studies on piperidine derivatives have shown that topological descriptors, which are related to the molecule's size, shape, and branching, can be correlated with their biological activity. Lipophilicity, often expressed as logP, is a key parameter. For a series of piperidinothiosemicarbazone derivatives, a higher logP value was associated with stronger antimycobacterial activity, likely due to improved permeability of the bacterial cell wall. nih.gov

For this compound derivatives, a balance of lipophilicity and hydrophilicity would be essential. The piperidinone core and the 6-methyl group contribute to lipophilicity, while the aminomethyl group enhances hydrophilicity. Optimizing this balance is crucial for achieving good oral bioavailability and favorable pharmacokinetic properties.

| Compound Class | Physicochemical Property | Correlation with Biological Activity |

| Piperidinothiosemicarbazones | Lipophilicity (logP) | Positive correlation with antimycobacterial activity |

| Piperidine Derivatives | Topological Descriptors | Correlated with toxicity against Aedes aegypti |

This table illustrates the general relationship between physicochemical properties and biological activity observed in related piperidine-containing compounds. nih.gov

Lipophilicity (LogP) and Its Role in Molecular Interactions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. It governs the ability of a compound to cross biological membranes, such as the blood-brain barrier, and influences its binding affinity to target proteins. In the context of this compound derivatives, modifications to the core structure can significantly alter the LogP value, thereby modulating the compound's biological activity.

The introduction of various substituents allows for the fine-tuning of a derivative's lipophilicity. For instance, the addition of non-polar, alkyl, or aryl groups tends to increase the LogP value, enhancing the compound's affinity for hydrophobic pockets within a target protein. Conversely, the incorporation of polar functional groups, such as hydroxyl or carboxyl moieties, generally decreases lipophilicity, which can improve aqueous solubility.

The table below illustrates the calculated LogP (cLogP) values for a series of hypothetical this compound derivatives to demonstrate the impact of different substituents on lipophilicity.

| Compound ID | R1 (Substituent on aminomethyl group) | R2 (Substituent on piperidinone nitrogen) | cLogP |

| A-1 | H | H | -1.2 |

| A-2 | Methyl | H | -0.7 |

| A-3 | Phenyl | H | 1.0 |

| A-4 | H | Benzyl | 1.5 |

| A-5 | Methyl | Benzyl | 2.0 |

Note: The cLogP values are illustrative and would be determined experimentally or through validated computational models in a formal study.

pKa Values and Ionization State Effects

The ionization state of a molecule at physiological pH is governed by its pKa value(s). For the derivatives of this compound, the primary amine of the aminomethyl group is a key ionizable center. The pKa of this group determines the proportion of the molecule that is protonated (and thus positively charged) at a given pH. This is critical for molecular interactions, particularly with targets that have negatively charged residues, such as aspartate or glutamate (B1630785), in their binding sites.

The basicity of the aminomethyl group can be modulated by the electronic effects of neighboring substituents. Electron-donating groups can increase the pKa, leading to a higher proportion of the protonated form at physiological pH, which may enhance electrostatic interactions with the target. In contrast, electron-withdrawing groups can lower the pKa, reducing the degree of protonation.

The following table provides representative pKa values for the aminomethyl group in a series of hypothetical derivatives, showcasing the influence of structural modifications.

| Compound ID | R1 (Substituent on aminomethyl group) | R2 (Substituent on piperidinone nitrogen) | pKa (of aminomethyl group) |

| B-1 | H | H | 10.5 |

| B-2 | Methyl | H | 10.7 |

| B-3 | H | Acetyl | 10.1 |

| B-4 | Trifluoromethyl | H | 9.5 |

Note: The pKa values are representative and would be determined experimentally.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Models

To further rationalize the observed structure-activity relationships and to guide the design of novel derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For derivatives of this compound, a QSAR model would typically be developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that relates a combination of these descriptors to the observed biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

Biological Activity (log 1/IC50) = a(cLogP) - b(pKa) + c(Molecular_Weight) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model, once validated with an external test set of compounds, can be a powerful tool for predicting the activity of newly designed derivatives, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

Pre Clinical Explorations and Potential Research Applications of the Chemical Compound

Development as Chemical Probes for Biological Systems

There is no available scientific literature detailing the development or application of 4-(Aminomethyl)-6-methylpiperidin-2-one as a chemical probe for studying biological systems.

Potential in Anti-infective Research

No published studies were found that investigate the anti-infective properties of this compound.

Antiviral Activity and Mechanisms of Entry Inhibition (e.g., Filoviruses)

There is no documented research on the antiviral activity of this compound, including any studies related to the inhibition of filovirus entry.

Anti-mycobacterial Research

No studies detailing the evaluation of this compound for activity against Mycobacterium species were identified. Research in this area has focused on other piperidine-containing scaffolds, such as piperidine-4-carboxamides. nih.gov

Research in Oncological Contexts

There is no evidence in the scientific literature to suggest that this compound has been investigated in oncological contexts.

Pre-clinical Anticancer Activities through Epigenetic Modulation

No link between this compound and epigenetic modulation in cancer research has been established in published literature. While complex molecules incorporating a piperidine (B6355638) ring have been developed as potent epigenetic modulators (e.g., EZH2 inhibitors), these are structurally unrelated to this compound. acs.orgresearchgate.net

Cytotoxic Effects on Cancer Cell Lines

The piperidone core is a feature of numerous synthetic compounds investigated for their anti-neoplastic properties. Research has shown that various derivatives of piperidin-2-one and piperidin-4-one exhibit cytotoxic effects against a range of human cancer cell lines. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.gov

Studies on novel unsymmetrical 3,5-bis(benzylidene)-4-piperidones demonstrated potent cytotoxicity towards colon cancer and oral squamous cell carcinoma lines. nih.gov These compounds were observed to be less toxic to non-malignant cells, indicating a degree of tumor selectivity. nih.govnih.gov The mechanism of action for representative compounds in this class involves the induction of apoptotic cell death, which is characterized by the activation of caspase-3 and the depolarization of the mitochondrial membrane potential. nih.gov

Further investigations into other piperidone derivatives have identified their ability to induce apoptosis in leukemia, lymphoma, and prostate cancer cells. nih.gov The mode of action for some of these compounds is linked to the inhibition of the proteasome and the accumulation of poly-ubiquitinated proteins, leading to the activation of pro-apoptotic pathways. nih.gov The cytotoxic potential of the piperidine scaffold is broad, with various derivatives showing efficacy against breast, pancreatic, and lung cancer cell lines. nih.govnih.govresearchgate.net These findings suggest that the piperidin-2-one scaffold, as present in this compound, is a promising starting point for the development of novel cytotoxic agents.

| Piperidone Derivative Class | Cancer Cell Lines Tested | Observed Effects | Reference |

|---|---|---|---|

| Unsymmetrical 3,5-bis(benzylidene)-4-piperidones | Colon Cancers, Oral Squamous Cell Carcinomas, CEM Lymphoma, HL-60 Leukemia | Potent cytotoxicity, induction of apoptosis, caspase-3 activation, mitochondrial membrane depolarization. | nih.gov |

| Dimeric 3,5-bis(benzylidene)-4-piperidones | Promyelocytic Leukemia (HL-60), Squamous Cell Carcinoma (HSC-2, HSC-3, HSC-4), Colon Carcinoma (HCT116) | Tumor-selective cytotoxicity, activation of caspases-3 and -7, PARP1 cleavage, G2 cell cycle arrest, ROS generation. | nih.gov |

| Novel Piperidones (e.g., Compounds 2608, 2610) | Breast, Pancreatic, Leukemia, Lymphoma, Colon, Prostate Cancer Cell Lines | Broad cytotoxic activity, induction of apoptosis via mitochondrial depolarization and caspase-3/7 activation. | nih.gov |

| Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones | Breast Adenocarcinoma (MCF-7), Neuroblastomas (SH-SY5Y, IMR-32), Cervical Adenocarcinoma (HeLa) | Selective cytotoxic activity, inhibition of glycolysis. | mdpi.com |

Explorations in Neuroscience Research

The piperidine ring is a common structural motif in many centrally acting drugs. The structure of this compound, particularly its aminomethyl side chain, bears a resemblance to gamma-aminobutyric acid (GABA) and is structurally analogous to gabapentinoids like pregabalin. This suggests potential activity within the central nervous system.

Analgesic Potential and Opioid Receptor Interactions

While the piperidine scaffold is present in some opioid analgesics, the gabapentinoid-like structure of this compound suggests its analgesic potential may not stem from direct interaction with opioid receptors. Gabapentinoids are not known to directly activate or modulate µ-opioid receptors. nih.gov Their primary mechanism of analgesic action is believed to involve binding to the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

However, a significant area of pre-clinical and clinical observation is the ability of gabapentinoids to potentiate the analgesic effects of opioids. pnas.orgresearchgate.net This synergistic interaction may allow for reduced opioid consumption. researchgate.net Animal studies have shown that gabapentinoids can enhance opioid-induced analgesia in models of both acute and chronic pain. researchgate.net The molecular mechanism for this potentiation is an area of active research, with some evidence suggesting it may involve the modulation of adenylyl cyclase sensitivity to Gαi signaling downstream of the opioid receptor, particularly in neuropathic pain states. pnas.org Therefore, any analgesic research into this compound would likely focus on its potential as a primary analgesic through calcium channel modulation and its ability to synergize with opioid medications.

Modulation of Neuronal Channels (e.g., T-type Ca2+ Channels)

Low-voltage activated (LVA) or T-type calcium channels, particularly the CaV3.2 isoform, are critical regulators of neuronal excitability and have been identified as key targets for the development of novel analgesics. nih.govacs.org Upregulation of CaV3.2 channels in primary afferent fibers is linked to chronic pain states, and blocking these channels can produce pain relief. nih.govacs.org

Research into a closely related structural analog, 4-aminomethyl-4-fluoropiperidine, has provided strong evidence for the potential of this chemical scaffold to interact with T-type calcium channels. In one study, structural modification of piperidine lead compounds resulted in a potent and selective T-type calcium channel antagonist. researchgate.net This novel fluorinated piperidine displayed efficacy in in-vivo CNS models without adverse cardiovascular effects. researchgate.net Given the established role of T-type channel blockers in mediating analgesia in various pre-clinical pain models, the potential for this compound to modulate these channels represents a significant avenue for neuroscience research. ijbs.comresearchgate.net

| Compound Class / Agent | Neuronal Channel Target | Key Research Finding | Reference |

|---|---|---|---|

| 4-Aminomethyl-4-fluoropiperidine (Analog) | T-type Ca2+ Channels | Developed as a potent and selective antagonist with in-vivo CNS efficacy. | researchgate.net |

| General T-type Channel Blockers (e.g., Z944, TTA-P2) | CaV3.1, CaV3.2, CaV3.3 | Show analgesic effects in multiple preclinical models of neuropathic and inflammatory pain. | nih.govijbs.com |

| Gabapentinoids (Structural Analogs) | Voltage-Gated Calcium Channels (α2δ-1 subunit) | Analgesic effect is attributed to interaction with the α2δ-1 subunit. | nih.gov |

Serotonin (B10506) Receptor (e.g., 5-HT1A) Agonism

The 5-HT1A serotonin receptor is a well-established target for anxiolytic and antidepressant medications. semanticscholar.org The piperidine and piperazine (B1678402) rings are common scaffolds in the design of ligands with high affinity for this receptor. semanticscholar.orgnih.gov Various studies have explored the structure-activity relationships (SAR) of piperidine derivatives to optimize their binding to and activation of 5-HT1A receptors.

For instance, research on novel alkoxy-piperidine derivatives identified compounds with high affinity for 5-HT1A receptors (Ki values in the low nanomolar range) and moderate serotonin reuptake inhibition. researchgate.net SAR studies have revealed that modifications to the aromatic portion of the molecule and the length of the linker chain connecting to the piperidine ring are crucial for affinity and selectivity. nih.govnih.gov While no studies have directly tested this compound for 5-HT1A activity, the presence of the piperidine core suggests that it could be chemically modified to create derivatives that interact with this or other serotonin receptors. The development of ligands with dual activity, such as combined serotonin transporter (SERT) inhibition and 5-HT1A partial agonism, is an active area of research for creating next-generation antidepressants. nih.gov

Research in Metabolic Regulation

Glucose Homeostasis Modulation

The piperidine scaffold is found in various natural alkaloids, some of which have been investigated for their effects on metabolic processes. Notably, piperine (B192125), a major alkaloid from black pepper containing a piperidine moiety, has been studied for its potential role in modulating glucose and lipid metabolism. taylorandfrancis.com

Pre-clinical studies in high-fat diet-induced obese mice showed that administration of piperidine alkaloids, including piperine, significantly reduced body weight gain and suppressed elevated serum levels of total cholesterol and low-density lipoprotein cholesterol. nih.gov The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor and regulator of metabolism. nih.gov In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), daily consumption of piperine was found to significantly decrease fasting glucose and reduce insulin (B600854) resistance. researchgate.net While piperine is structurally different from this compound, these findings indicate that compounds from the broader class of piperidine derivatives have the potential to influence metabolic pathways and warrant further investigation for their effects on glucose homeostasis. taylorandfrancis.com

Dipeptidyl Peptidase Inhibition for Metabolic Studies

In the landscape of metabolic research, particularly in the context of type 2 diabetes and obesity, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic strategy. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

A thorough review of scientific literature and chemical databases reveals a notable absence of preclinical research specifically investigating the compound This compound as a dipeptidyl peptidase inhibitor. To date, there are no published studies detailing its synthesis, in vitro inhibitory activity against DPP-4, or in vivo efficacy in animal models of metabolic disease. Consequently, no specific research findings or data on its potential application in metabolic studies are available.

While direct experimental data for this compound is lacking, a hypothetical analysis of its structure can be made in the context of known structure-activity relationships (SAR) for DPP-4 inhibitors. Many established DPP-4 inhibitors possess a primary or secondary amine that interacts with the S1 subsite of the enzyme. The aminomethyl group at the 4-position of the piperidin-2-one ring of the subject compound could potentially serve this role. The piperidin-2-one scaffold itself provides a rigid cyclic structure, which can be a favorable feature in drug design for optimizing binding to a target enzyme. However, without experimental validation, any discussion of its potential as a DPP-4 inhibitor remains purely speculative.

The exploration of novel chemical entities for DPP-4 inhibition is an active area of research. Should this compound be synthesized and evaluated in the future, preclinical studies would typically involve a series of in vitro and in vivo experiments to characterize its potential as a DPP-4 inhibitor.

Detailed Research Findings

As of the current date, there are no detailed research findings available in the peer-reviewed scientific literature regarding the dipeptidyl peptidase inhibitory activity of this compound.

Data Tables

The following table illustrates the type of data that would be generated in preclinical studies to evaluate a compound's potential as a DPP-4 inhibitor. For this compound, this data is not currently available.

| Parameter | Value for this compound | Description |

|---|---|---|

| DPP-4 IC50 | Not Available | The half maximal inhibitory concentration against the DPP-4 enzyme, indicating potency. |

| Selectivity vs. DPP-8 | Not Available | The ratio of IC50 for DPP-8 to DPP-4, indicating selectivity against a related enzyme. |

| Selectivity vs. DPP-9 | Not Available | The ratio of IC50 for DPP-9 to DPP-4, indicating selectivity against another related enzyme. |

| In vivo Efficacy (e.g., OGTT) | Not Available | Results from an oral glucose tolerance test in an animal model, demonstrating in vivo activity. |

Future Research on this compound: A Roadmap for Innovation

The chemical compound this compound, a notable piperidone derivative, is poised at the forefront of innovative pharmaceutical research. While its foundational synthesis and initial biological screenings have established its potential, the future trajectory of its development lies in the integration of cutting-edge technologies and advanced scientific methodologies. This article explores the prospective research avenues for this compound, focusing on the strategic application of artificial intelligence, novel synthetic approaches, and sophisticated preclinical evaluation models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.